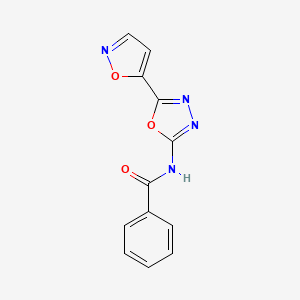

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at the 5-position and a benzamide group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-10(8-4-2-1-3-5-8)14-12-16-15-11(18-12)9-6-7-13-19-9/h1-7H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJCFPNYAKLJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling with a benzamide group. One common method for synthesizing isoxazoles involves the reaction of N-hydroxyimoyl halides with dipolarophiles under mild basic conditions . For the oxadiazole ring, a common approach is the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with microbial enzymes can lead to antimicrobial activity .

Comparison with Similar Compounds

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

Key Features :

- Core Structure : 1,3,4-Thiadiazole (sulfur atom replaces oxygen in oxadiazole).

- Substituents : Isoxazol-5-yl at position 5, benzamide at position 2, and phenyl at position 3.

- Synthesis: Reaction of enaminone derivatives with hydroxylamine hydrochloride yields this compound in 70% yield .

Physical Properties :

| Property | Value |

|---|---|

| Melting Point | 160°C |

| IR (C=O stretch) | 1606 cm⁻¹ |

| MS (m/z) | 348 (M⁺), 105 (base peak) |

Comparison :

Pyridine-Fused Thiadiazoles (Compounds 8a–c)

Examples :

- 8a : Acetyl/methyl substituents on pyridine.

- 8b : Ethyl ester and methyl groups.

- 8c : Phenyl and ethyl ester groups.

Key Findings :

Data Comparison :

| Compound | Substituents | Melting Point | IR (C=O Stretches) |

|---|---|---|---|

| 8a | Acetyl, methyl | 290°C | 1679, 1605 cm⁻¹ |

| 8b | Ethyl ester, methyl | 200°C | 1715, 1617 cm⁻¹ |

| 8c | Phenyl, ethyl ester | 210°C | 1719, 1611 cm⁻¹ |

Oxadiazole-Based Antifungal Agents (LMM5 and LMM11)

Structural Features

Key Differences from Target Compound :

- Substituents : LMM5/LMM11 feature sulfamoyl and arylalkyl groups, enhancing solubility (via polar sulfamoyl) and antifungal activity.

- Biological Activity :

Physicochemical Properties :

| Compound | Solubility | Antifungal Efficacy |

|---|---|---|

| LMM5 | DMSO + surfactant | Moderate activity |

| LMM11 | DMSO + surfactant | High activity |

Tables of Comparative Data

Table 1: Structural and Physical Properties

| Compound | Core | Key Substituents | Melting Point | IR C=O (cm⁻¹) |

|---|---|---|---|---|

| Target Compound | Oxadiazole | Isoxazol-5-yl, benzamide | N/A | Inferred ~1600 |

| Compound 6 (Thiadiazole) | Thiadiazole | Isoxazol-5-yl, benzamide | 160°C | 1606 |

| LMM5 | Oxadiazole | Sulfamoyl, 4-methoxyphenyl | N/A | Not reported |

| LMM11 | Oxadiazole | Sulfamoyl, furan-2-yl | N/A | Not reported |

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that incorporates both isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An isoxazole ring

- An oxadiazole ring

- A benzamide backbone

This combination of heterocycles contributes to its potential pharmacological properties. The specific arrangement of functional groups may enhance its biological activity and selectivity against various targets.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound.

Minimum Inhibitory Concentrations (MICs)

The compound exhibits promising activity against several bacterial strains. For instance:

- HSGN-220 , a modified version of the compound, demonstrated MICs ranging from 0.06 μg/mL to 1 μg/mL against MRSA clinical isolates .

- Another study reported that derivatives of oxadiazolyl-benzamides showed excellent antimicrobial activity, particularly against Gram-positive bacteria .

The mechanisms by which this compound exerts its effects are multifaceted:

- Targeting Bacterial Membranes : The compound has been shown to depolarize bacterial membranes, which is critical for its antibacterial efficacy .

- Inhibition of Key Biosynthetic Pathways : It regulates menaquinone biosynthesis and other essential proteins involved in bacterial growth and survival .

- Iron Starvation Mechanism : The compound appears to induce iron starvation in bacteria, contributing to its bactericidal effects .

Research Findings and Case Studies

A comprehensive review of various studies provides insights into the biological activity and structure-activity relationships (SAR) of oxadiazole-containing compounds:

| Compound | Activity | MIC (μg/mL) | Target |

|---|---|---|---|

| HSGN-220 | Antibacterial | 0.06 | MRSA |

| HSGN-94 | Antibacterial | 0.25 | MRSA |

| KKL-35 | Antibacterial | Not specified | Trans-translation inhibition |

These findings suggest that subtle modifications in the chemical structure can lead to significant differences in biological activity and mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.